2-{[(4E)-4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
2-[[4-[(4-methoxyphenyl)methylidene]-5-oxo-1-phenyl-2-imidazolyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Synthesis and Spectral Studies
The compound has been synthesized and analyzed using various techniques, providing foundational knowledge for further research and application development. Patel et al. (2010) have explored similar compounds, detailing their synthesis and spectral analysis. This work forms the basis for understanding the chemical properties and potential applications of such compounds (Patel, Shah, Trivedi, & Vyas, 2010).
Anticancer Activity
One of the significant research applications of this compound is in anticancer studies. Karaburun et al. (2018) synthesized derivatives and investigated their anticancer activity. This research suggests potential applications in developing new treatments for cancer (Karaburun et al., 2018).
Antimicrobial and Antioxidant Agents
Compounds with a similar chemical structure have been evaluated for their antimicrobial and antioxidant properties. Naraboli & Biradar (2017) found that certain derivatives show potent antimicrobial activity against bacteria and fungi and exhibit good antioxidant activity (Naraboli & Biradar, 2017).
Antimicrobial Activity against Mycobacteria
Krátký et al. (2017) focused on the antimicrobial activity of related compounds against mycobacteria, including Mycobacterium tuberculosis, with some derivatives showing high activity levels. This research opens avenues for treating mycobacterial infections (Krátký, Vinšová, & Stolaříková, 2017).
Antifungal and Antibacterial Properties
Desai et al. (2021) explored the synthesis of similar imidazolone derivatives and their antimicrobial activity. They found that certain derivatives were potent against fungal strains such as Candida albicans and Aspergillus clavatus (Desai, Wadekar, Mehta, & Pandit, 2021).
Antibacterial Agents
The synthesis of derivatives of this compound and their antibacterial activities were explored by Ramalingam, Ramesh, & Sreenivasulu (2019). Their study provides insights into the potential use of these compounds as antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Anticancer Agents
Evren et al. (2019) synthesized derivatives of a similar compound and evaluated their anticancer activity, showing potential in developing new cancer treatments (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Properties
Molecular Formula |
C23H20N4O4S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-[(4E)-4-[(4-methoxyphenyl)methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C23H20N4O4S/c1-15-12-20(26-31-15)25-21(28)14-32-23-24-19(13-16-8-10-18(30-2)11-9-16)22(29)27(23)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,25,26,28)/b19-13+ |
InChI Key |
LYBGHJWHZSMJAA-CPNJWEJPSA-N |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)CSC2=N/C(=C/C3=CC=C(C=C3)OC)/C(=O)N2C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=CC3=CC=C(C=C3)OC)C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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